molecular formula C₈H₁₁D₃N₂O₂ B1146525 Levetiracetam-d3 (contains d0) CAS No. 1217851-16-5

Levetiracetam-d3 (contains d0)

Cat. No. B1146525
M. Wt: 173.23
InChI Key:
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Description

Levetiracetam is an antiepileptic drug used alone or together with other medicines to help control certain types of seizures . It is used for partial-onset, myoclonic, or tonic–clonic seizures . It is also a selective M2 muscarinic acetylcholine receptors (mAChR) inhibitor .


Molecular Structure Analysis

Levetiracetam is a drug within the pyrrolidine class . Its molecular formula is C8H14N2O2 . More detailed structural analysis may require specific scientific techniques and expertise.


Chemical Reactions Analysis

Levetiracetam was found to degrade significantly in acid, alkali, wet heat, peroxide mediated oxidation, and photolytic conditions, and found stable under dry heat conditions . More detailed chemical reaction analysis would require laboratory testing.


Physical And Chemical Properties Analysis

Levetiracetam has a molecular weight of 170.21 and is soluble in DMSO and water . It is available as 250 mg, 500 mg, 750 mg, and 1,000 mg tablets .

Scientific Research Applications

1. Role in Neurological Disorders

Levetiracetam, a second-generation antiepileptic drug, is effective in treating various seizure types and other neurological disorders. For instance, it has demonstrated promise in enhancing neuroblast differentiation and the expression of superoxide dismutase in the mouse hippocampal dentate gyrus, which could have implications for neuroregeneration and antioxidant defense in the brain (Yan et al., 2018). Additionally, levetiracetam's potential in treating tardive dyskinesia, a condition often seen in Parkinson's disease patients, has been explored, demonstrating its broad applicability in neurological conditions (Konitsiotis et al., 2006).

2. Impact on Cellular Mechanisms

Levetiracetam has unique cellular mechanisms of action compared to other antiepileptic drugs. It modulates seizure activity by interacting with synaptic vesicle protein 2A and affects glutamate transmission. These mechanisms are being studied for their implications in chronic epilepsy and acute seizure models (Surges et al., 2008).

3. Neuroprotective Effects

Research has indicated that levetiracetam may offer neuroprotective benefits. For instance, it has shown potential in attenuating rotenone-induced toxicity in a rat model of Parkinson's disease, suggesting its role in protecting dopaminergic neurons and mitigating oxidative stress (Erbaş et al., 2016).

4. Interaction with Other Treatments

Levetiracetam's effectiveness can be enhanced when combined with other treatments. For example, its combination with omega-3 polyunsaturated fatty acids showed increased efficacy in seizure control and cognitive impairment mitigation in a young rat model (Abdel-Wahab et al., 2015). This suggests its potential in combination therapies for better treatment outcomes.

5. Effects on Cognitive Functions

Levetiracetam has been studied for its impact on cognitive functions and brain connectivity. Alterations in intranetwork and internetwork functional connectivity associated with levetiracetam treatment in temporal lobe epilepsy have been observed, which might help understand its cognitive effects in epilepsy treatment (Pang et al., 2020).

Safety And Hazards

Levetiracetam is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity and serious eye damage/eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(2S)-4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-FYFSCIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662056
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levetiracetam-d3

CAS RN

1217851-16-5
Record name (2S)-2-(2-Oxopyrrolidin-1-yl)(4,4,4-~2~H_3_)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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